N1-cyclopropyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-cyclopropyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a substituted oxalamide derivative characterized by a cyclopropyl group at the N1 position and a dimethylaminoethyl-thiophene moiety at the N2 position. The oxalamide backbone (N-C(=O)-C(=O)-N) serves as a rigid framework, while the cyclopropyl ring introduces steric strain and conformational constraints.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16(2)11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-4-10/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMRFDZTZORBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclopropyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946375-21-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.4 g/mol
- IUPAC Name : N1-(2-(dimethylamino)-2-thiophen-3-ylethyl)-N2-cyclopropyl oxalamide
Structural Features
The compound features a cyclopropyl group, a thiophene ring, and a dimethylamino group, which are significant for its interaction with biological targets. The oxalamide moiety contributes to the compound's stability and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N1-(2-(dimethylamino)-2-thiophen-3-ylethyl)-N2-cyclopropyl oxalamide |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to act as inhibitors of neurotransmitter reuptake, particularly affecting dopamine and norepinephrine transporters. This suggests that the compound could potentially influence mood regulation and cognitive functions.
Pharmacological Effects
- Neurotransmitter Reuptake Inhibition : Preliminary studies indicate that the compound may exhibit selective inhibition of norepinephrine and dopamine transporters, which can modulate neurotransmitter levels in the synaptic cleft.
- Cognitive Enhancement : Given its structural similarity to known psychoactive compounds, it is hypothesized that this oxalamide may enhance cognitive functions or exhibit antidepressant properties.
- Potential for Antipsychotic Activity : The interaction with dopamine receptors suggests a potential application in treating psychotic disorders.
Study 1: Neurotransmitter Interaction
A study evaluated a series of compounds similar to this compound for their binding affinity to neurotransmitter transporters. The results indicated that modifications to the amine and oxalamide groups significantly affected binding affinity and selectivity towards dopamine and norepinephrine transporters .
Study 2: Behavioral Assessment
In animal models, compounds structurally related to this compound were tested for their effects on locomotor activity induced by stimulants like cocaine. The results showed that certain analogues could attenuate stimulant-induced hyperactivity, suggesting potential therapeutic applications in substance use disorders.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional similarities with other amine- and heterocycle-containing derivatives. Key analogues include:
Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (): Both contain dimethylamino groups but differ in backbone structure (esters vs. oxalamide). Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization, achieving a 15–20% greater degree of conversion than 2-(dimethylamino)ethyl methacrylate .
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (): A bis-azetidinyl oxalamide with chlorophenyl and methoxy groups.
Reactivity and Physical Properties
Research Findings
- Catalytic Role of Dimethylamino Group: Similar to ethyl 4-(dimethylamino)benzoate, the dimethylamino group in the target compound may act as a co-initiator in polymerization.
- Thiophene vs. Phenyl Groups : Thiophene’s electron-rich nature may improve solubility in organic solvents compared to chlorophenyl groups in the bis-azetidinyl analogue, though direct data is lacking .
- Influence of Cyclopropyl : The cyclopropyl group’s strain could increase thermal stability but reduce compatibility with flexible polymer matrices, contrasting with the unstrained ethyl groups in compounds .
Q & A
Basic: What synthetic methodologies are recommended for preparing N1-cyclopropyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide?
Answer:
The compound can be synthesized via a multi-step process involving:
- Step 1: Preparation of the cyclopropylamine moiety through cyclopropane ring-opening reactions or Buchwald-Hartwig amination .
- Step 2: Functionalization of the thiophene-3-yl group using Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the dimethylaminoethyl side chain .
- Step 3: Oxalamide bond formation via coupling reagents (e.g., HATU or EDC) between the cyclopropylamine and the functionalized thiophene-ethylamine intermediate. Purification by column chromatography or recrystallization is critical to isolate the product .
Key Considerations:
- Use anhydrous conditions for dimethylamino group stability .
- Monitor reaction progress via TLC or LC-MS to avoid side products like over-alkylation of thiophene .
Advanced: How does the thiophene-3-yl moiety influence the compound’s electronic properties and reactivity?
Answer:
The thiophene ring contributes to:
- Electron-rich aromaticity: Enhances π-π stacking interactions in biological systems or material science applications .
- Redox activity: Thiophene’s sulfur atom can participate in charge-transfer complexes, measurable via cyclic voltammetry .
- Steric effects: The 3-position substitution minimizes steric hindrance compared to 2-substituted thiophenes, favoring planar molecular conformations .
Experimental Validation:
- UV-Vis spectroscopy (λmax ~250–280 nm) and DFT calculations can quantify electronic transitions influenced by thiophene .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm cyclopropyl (δ ~0.5–1.5 ppm) and dimethylamino (δ ~2.2–2.5 ppm) groups. Thiophene protons appear as distinct aromatic signals (δ ~6.8–7.5 ppm) .
- IR Spectroscopy: Identify oxalamide C=O stretches (~1650–1700 cm<sup>-1</sup>) and thiophene C-S vibrations (~700 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <5 ppm error .
Purity Assessment:
- HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions may arise from:
- Purity variability: Impurities (e.g., unreacted thiophene intermediates) can skew bioassay results. Validate purity via orthogonal methods (HPLC, elemental analysis) .
- Assay conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines may alter activity. Standardize protocols using reference compounds like kinase inhibitors .
- Structural analogs: Compare data with analogs (e.g., N1-cyclopentyl oxalamides) to isolate substituent-specific effects .
Example Workflow:
Re-synthesize the compound under controlled conditions.
Test in parallel assays (e.g., enzyme inhibition and cell viability).
Perform dose-response curves to calculate IC50 values .
Advanced: What computational strategies predict binding affinity with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs). The dimethylamino group may form salt bridges with aspartate/glutamate residues .
- MD Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories .
- QSAR Modeling: Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC50 values from analogs .
Validation:
- Compare computational predictions with SPR (surface plasmon resonance) binding assays .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the dimethylamino group. Poor aqueous solubility (~<1 mg/mL) necessitates formulation with cyclodextrins or liposomes .
- Stability:
- pH Sensitivity: Degrades in acidic conditions (pH <4) via oxalamide hydrolysis. Stabilize with buffered solutions (pH 6–8) .
- Light Sensitivity: Thiophene may undergo photodegradation; store in amber vials .
Experimental Protocol:
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Advanced: How does the cyclopropyl group affect metabolic stability in vivo?
Answer:
- Cyclopropyl Rigidity: Reduces metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains .
- In Vivo Validation:
- Administer compound to rodent models.
- Collect plasma samples at timed intervals.
- Analyze via LC-MS/MS for parent compound and metabolites (e.g., hydroxylated derivatives) .
Key Finding:
Cyclopropyl-containing analogs show 2–3x longer half-lives than non-cyclopropyl counterparts .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Test against serine/threonine kinases (e.g., PKA, PKC) using ADP-Glo™ assays .
- Cell Viability: Use MTT or CellTiter-Glo in cancer lines (e.g., HeLa, MCF-7) .
- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .
Controls:
Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
